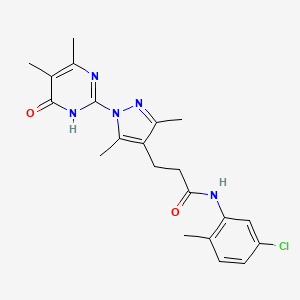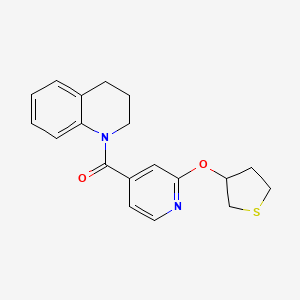![molecular formula C23H32N6O3S B2750132 1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-44-5](/img/structure/B2750132.png)
1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H32N6O3S and its molecular weight is 472.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are DNA and A2B receptors . DNA intercalation is a common mechanism of action for many anticancer agents, where the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function . A2B receptors are a subtype of adenosine receptors and have been associated with anticancer activity .
Mode of Action
This compound interacts with its targets through DNA intercalation and A2B receptor antagonism . In DNA intercalation, the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function . As an A2B receptor antagonist, it binds to the A2B receptors, blocking their activation and subsequent signaling pathways .
Biochemical Pathways
The compound’s interaction with DNA and A2B receptors affects several biochemical pathways. DNA intercalation can lead to cell cycle arrest and apoptosis , as the DNA damage triggers cellular repair mechanisms. If the damage is too severe, the cell undergoes programmed cell death . A2B receptor antagonism can also lead to anti-proliferative effects .
Pharmacokinetics
The compound’sin silico ADMET profiles have been studied, suggesting that computational methods have been used to predict these properties .
Result of Action
The compound’s interaction with DNA and A2B receptors leads to anti-proliferative effects . By intercalating DNA, the compound disrupts the cell cycle, potentially leading to cell death . As an A2B receptor antagonist, it can inhibit cell proliferation .
特性
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S/c1-7-10-28-20(32)16-9-8-15(19(31)24-12-14(2)3)11-17(16)29-21(28)26-27-22(29)33-13-18(30)25-23(4,5)6/h8-9,11,14H,7,10,12-13H2,1-6H3,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDZNXGZFTBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)
![3-(4-chlorobenzamido)-N-[(2-methoxyphenyl)methyl]-1H-indole-2-carboxamide](/img/structure/B2750054.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)
![2-{[(3-bromophenyl)methyl]sulfanyl}-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2750058.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}propanamide](/img/structure/B2750061.png)
![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)
